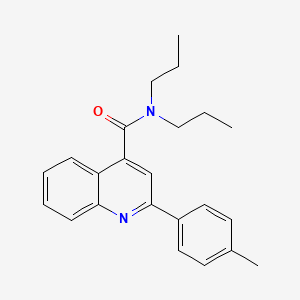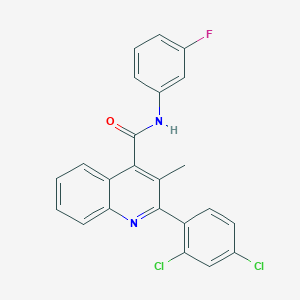![molecular formula C20H24N4O2 B11661234 2-(4-benzylpiperazin-1-yl)-N'-[(Z)-(4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11661234.png)
2-(4-benzylpiperazin-1-yl)-N'-[(Z)-(4-hydroxyphenyl)methylidene]acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-benzylpiperazin-1-yl)-N’-[(Z)-(4-hydroxyphenyl)methylidene]acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research.
Métodos De Preparación
The synthesis of 2-(4-benzylpiperazin-1-yl)-N’-[(Z)-(4-hydroxyphenyl)methylidene]acetohydrazide involves multiple steps. One common synthetic route includes the reaction of 4-benzylpiperazine with acetohydrazide under specific conditions to form the desired product. The reaction typically requires the use of solvents such as ethanol or methanol and may involve heating to facilitate the reaction . Industrial production methods often involve scaling up these laboratory procedures while ensuring the purity and yield of the compound are maintained.
Análisis De Reacciones Químicas
2-(4-benzylpiperazin-1-yl)-N’-[(Z)-(4-hydroxyphenyl)methylidene]acetohydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 2-(4-benzylpiperazin-1-yl)-N’-[(Z)-(4-hydroxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets in the brain. It primarily inhibits monoamine oxidase A, leading to increased levels of neurotransmitters like serotonin and dopamine. This increase in neurotransmitter levels is believed to contribute to its antidepressant effects . The compound may also interact with other molecular pathways involved in inflammation and cancer .
Comparación Con Compuestos Similares
2-(4-benzylpiperazin-1-yl)-N’-[(Z)-(4-hydroxyphenyl)methylidene]acetohydrazide can be compared with other similar compounds such as 2-(4-methylpiperazin-1-yl)acetohydrazide and 4-amino-2-(4-benzylpiperazin-1-yl)methylbenzonitrile . While these compounds share structural similarities, 2-(4-benzylpiperazin-1-yl)-N’-[(Z)-(4-hydroxyphenyl)methylidene]acetohydrazide is unique in its specific molecular interactions and potential therapeutic applications .
Propiedades
Fórmula molecular |
C20H24N4O2 |
|---|---|
Peso molecular |
352.4 g/mol |
Nombre IUPAC |
2-(4-benzylpiperazin-1-yl)-N-[(Z)-(4-hydroxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C20H24N4O2/c25-19-8-6-17(7-9-19)14-21-22-20(26)16-24-12-10-23(11-13-24)15-18-4-2-1-3-5-18/h1-9,14,25H,10-13,15-16H2,(H,22,26)/b21-14- |
Clave InChI |
GRQAZVXHVSCMCW-STZFKDTASA-N |
SMILES isomérico |
C1CN(CCN1CC2=CC=CC=C2)CC(=O)N/N=C\C3=CC=C(C=C3)O |
SMILES canónico |
C1CN(CCN1CC2=CC=CC=C2)CC(=O)NN=CC3=CC=C(C=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]acetohydrazide](/img/structure/B11661155.png)

![N-(1-methyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzamide (non-preferred name)](/img/structure/B11661161.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11661168.png)
![N-(2-ethoxyphenyl)-2-[(phenylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B11661176.png)
![(5E)-5-{[5-(2-bromo-4-methylphenyl)furan-2-yl]methylidene}-1-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11661181.png)
![(2Z,5Z)-5-[4-(dimethylamino)benzylidene]-2-[(2,3-dimethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11661185.png)
![2-amino-4-[5-(2-chlorophenyl)furan-2-yl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B11661200.png)
![N-(2-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-(pyrrolidin-1-ylcarbonyl)benzamide](/img/structure/B11661222.png)

![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(3,4-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B11661224.png)
![2-[(Z)-2-(5-bromo-2-hydroxyphenyl)ethenyl]-3-(naphthalen-1-yl)quinazolin-4(3H)-one](/img/structure/B11661226.png)
![2-(5-Bromo-2-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B11661229.png)
![2-{[1-(2-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N'-[(E)-1-(4-hydroxyphenyl)ethylidene]acetohydrazide](/img/structure/B11661233.png)
